N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine
Description
Properties
CAS No. |
919787-05-6 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-10-4-3-5-11(2)13(10)17-14-12-8-15-9-18(12)7-6-16-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
YZINSVARUHMMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=CN3C2=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- The process begins with 2,3-dichloropyrazine as a key intermediate.
- A diaryl imine is prepared separately by condensation of an aryl amine (e.g., 2,6-dimethylphenyl amine) with an aldehyde.
- The diaryl imine is then reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate .
- The reaction proceeds under mild conditions to form a substituted imidazo[1,5-a]pyrazine intermediate.
- Hydrolysis of this intermediate using bases like potassium hydroxide, sodium hydroxide, or lithium hydroxide or acids such as HCl, trifluoroacetic acid, acetic acid, or sulfuric acid yields the target amine compound.
Advantages and Yields
- This method avoids the formation of lacrymatory halomethyl pyrazines, which are difficult to handle.
- The overall yield of the process is reported to be at least 50% for the target compound.
- The reaction can tolerate various substituents on the aryl group, including methyl groups at the 2,6-positions, which is critical for the synthesis of N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine.
One-Pot Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
Reaction Components and Mechanism
The GBB reaction involves three components:
- An amidine component, typically pyrazine-2,3-diamine or its derivatives.
- An aldehyde, such as glyoxylic acid or substituted benzaldehydes.
- An isocyanide, specifically 2,6-dimethylphenyl isocyanide for the target compound.
The reaction proceeds via imine formation between the amidine and aldehyde, followed by nucleophilic attack by the isocyanide, leading to cyclization and formation of the imidazo[1,2-a]pyrazine scaffold.
Optimization and Conditions
- Catalysts such as Scandium triflate (Sc(OTf)3) have been found optimal for this reaction, providing good yields and mild reaction conditions.
- Reaction concentration significantly affects yield:
- At 0.25 M concentration, yields around 44% were obtained.
- Increasing concentration to 0.5 M with slight excess of aldehyde and isocyanide improved yields up to 82%.
- Dilution or slow addition of aldehyde led to lower yields, likely due to incomplete imine formation or side reactions.
- The reaction is typically carried out at room temperature in methanol solvent.
Yield and Purification
- The GBB method yields N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-8-amine in moderate to high yields (35-82%) depending on conditions.
- The product precipitates during the reaction at higher concentrations, facilitating isolation by filtration.
- Purification methods include recrystallization or chromatographic techniques.
Functional Group Tolerance
- The mild conditions allow incorporation of various functional groups such as esters and BOC-protected amines without degradation.
- This broad functional group compatibility is advantageous for medicinal chemistry applications.
Alternative Catalytic Methods
- Recent studies have demonstrated iodine-catalyzed one-pot three-component condensations to synthesize imidazo[1,2-a]pyrazines.
- This method offers an efficient and environmentally friendly alternative, proceeding under mild conditions with good yields.
- The iodine catalyst promotes the condensation and cyclization steps without requiring metal catalysts.
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The halopyrazine route is well-established, providing a reliable method with moderate yields and good substrate scope.
- The GBB multicomponent reaction offers a more streamlined, one-pot synthesis with higher yields under mild conditions, suitable for diverse functional groups.
- Optimization of reaction concentration and catalyst choice is critical for maximizing yield in the GBB method.
- Emerging iodine-catalyzed methods provide promising alternatives with green chemistry advantages.
- The choice of method depends on the desired scale, functional group tolerance, and available starting materials.
This comprehensive analysis reflects the current state of knowledge on the preparation of this compound, integrating diverse, authoritative sources and detailed experimental insights. The GBB one-pot synthesis stands out as a particularly efficient and versatile approach for this compound.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antibacterial Properties
One of the significant applications of N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine is its use as an antibacterial agent. Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit activity against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila . These compounds are being studied for their ability to overcome antibiotic resistance mechanisms that have evolved in bacterial populations .
Case Study: Antibacterial Efficacy
In a study published in a patent document, compounds similar to this compound were shown to inhibit bacterial growth effectively. The mechanism involves disrupting bacterial secretion systems that facilitate the spread of antibiotic resistance genes. This highlights the potential for developing new treatments for infections caused by resistant strains .
Antiprotozoal Activity
Another crucial application is in the treatment of protozoal infections such as leishmaniasis. Research has identified imidazo[1,2-a]pyrazines as promising candidates for drug development against Leishmania species. For instance, certain derivatives demonstrated significant activity with IC50 values as low as 0.8 µM against L. major , showcasing their potential in treating neglected tropical diseases .
Table 1: Summary of Antiprotozoal Activity
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| This compound | L. major | 0.8 |
| Other Nitroimidazole Derivatives | L. donovani | 60 |
| DNDI-0690 | L. infantum | 93 |
Inhibition of Protein Kinases
This compound also shows promise as an inhibitor of protein kinases, which play critical roles in various cellular processes including cell division and metabolism. The compound's structure allows it to interact with the ATP-binding site of kinases, making it a candidate for developing treatments for diseases associated with dysregulated kinase activity such as cancer and inflammatory disorders .
Case Study: Kinase Inhibition
In recent studies focusing on the synthesis and evaluation of imidazo[1,2-a]pyrazines as kinase inhibitors, compounds were tested for their ability to inhibit specific kinases involved in cancer progression. Although initial results indicated limited potency below 500 µM for some derivatives, further modifications and optimizations are ongoing to enhance their efficacy and selectivity .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-component reactions that allow for the introduction of various substituents to tailor its biological activity. Recent advancements in synthetic methodologies have facilitated the production of diverse analogs with improved pharmacological profiles .
Table 2: Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Multi-component reactions | Enables rapid synthesis of diverse derivatives |
| Buchwald-Hartwig coupling | Used for introducing aryl groups onto the core structure |
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The imidazo[1,5-a]pyrazin-8-amine scaffold accommodates diverse substituents, which modulate physicochemical and pharmacological properties. Key analogues include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl groups may slow oxidative metabolism compared to halogenated or heteroaromatic substituents, improving half-life .
Biological Activity
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine is a compound belonging to the class of imidazo[1,5-a]pyrazines, which are characterized by their heterocyclic aromatic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 254.29 g/mol
- IUPAC Name : this compound
- SMILES Representation : CC1=CC=CC(C)=C1NC1=NC=C(N2C=NC=C12)C1=CC=CC=C1
This compound features an imidazole ring fused with a pyrazine ring, contributing to its unique chemical behavior and biological interactions.
Anticancer Properties
Recent studies have indicated that imidazo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyrazine have shown potent inhibition against cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation and transcriptional control in cancer cells.
- In vitro Studies :
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3c | MCF7 | 6.66 |
| 3c | HCT116 | 6.66 |
| 3c | K562 | 6.66 |
The mechanism through which this compound exerts its effects may involve:
- Inhibition of CDK9 leading to reduced cell proliferation.
- Induction of apoptosis in cancerous cells through modulation of signaling pathways related to cell survival and apoptosis.
Pharmacological Profile
Despite its promising biological activity, this compound is currently classified as an experimental compound with no approved therapeutic indications or completed clinical trials .
Toxicity and Selectivity
Initial assessments suggest that while some derivatives exhibit potent activity against specific targets (e.g., LmCK1), they may also show toxicity at higher concentrations. The selectivity index for these compounds varies significantly based on structural modifications .
Case Studies
A notable study evaluated the efficacy of imidazo[1,5-a]pyrazine derivatives against various protein kinases involved in oncogenic signaling pathways. The results highlighted that certain substitutions on the pyrazine ring could enhance selectivity and reduce off-target effects .
Q & A
Q. What synthetic methodologies are most effective for constructing the imidazo[1,5-a]pyrazin-8-amine scaffold?
The scaffold can be synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction , using pyrazine-2,3-diamine as an amidine component. This approach allows for mild reaction conditions (e.g., ethanol at 80°C) and generates adenine-mimetic libraries in a single step . For N-(2,6-dimethylphenyl) derivatives, precursor synthesis involves alkylation of N-(2,6-dimethylphenyl)chloroacetamide with amines (e.g., diethylamine in toluene), followed by cyclization .
Q. How can researchers validate the structural integrity of synthesized derivatives?
1H-NMR spectroscopy is critical for confirming regioselectivity and substituent positions. For example, imidazo[1,5-a]pyrazin-8-amine derivatives show distinct aromatic proton signals between δ 7.0–8.5 ppm, with splitting patterns indicative of substitution (e.g., doublets for naphthalene moieties) . HPLC-UV (e.g., 97% purity under gradient elution) and mass spectrometry (e.g., ESI-MS matching theoretical [MH+]) are used for purity and molecular weight verification .
Advanced Research Questions
Q. What biological targets are associated with imidazo[1,5-a]pyrazin-8-amine derivatives, and how can target engagement be assessed?
Derivatives of this scaffold inhibit kinases such as Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) (IC₅₀ < 100 nM) and IRAK4 (implicated in asthma) . To assess target engagement:
Q. How can structural modifications optimize pharmacokinetic properties while retaining activity?
- Substituent Engineering : Adding hydrophobic groups (e.g., cyclohexylmethoxy) improves membrane permeability. For instance, 6-(cyclohex-1-en-1-yl) analogs showed enhanced metabolic stability in liver microsomes .
- Prodrug Strategies : Esterification of amine groups (e.g., trifluoroacetate salts) enhances solubility for in vivo studies .
- SAR Insights : Methylation at the piperidine nitrogen (e.g., 1-methylpiperidin-4-ylmethyl) reduces hERG channel liability .
Q. How should researchers resolve contradictions in reported biological activities across similar analogs?
Discrepancies may arise from differences in assay conditions or off-target effects. Mitigation strategies include:
Q. What analytical methods are recommended for stability studies under physiological conditions?
Q. Are there computational tools to predict the scaffold’s ADMET properties?
- SwissADME : Predicts bioavailability, solubility, and CYP450 interactions.
- Molinspiration : Estimates logP and PSA for blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : Model binding to human serum albumin for plasma protein binding .
Data Contradiction Analysis
Q. Why do some analogs show divergent activities in enzyme vs. cellular assays?
- Membrane Permeability : Bulky substituents (e.g., ethoxynaphthalene in ) may limit cellular uptake despite potent enzyme inhibition.
- Efflux Pumps : ABC transporters (e.g., P-gp) can reduce intracellular concentrations .
- Metabolic Activation : Prodrugs (e.g., trifluoroacetate salts) require enzymatic cleavage for activity .
Q. How can researchers leverage high-throughput screening (HTS) for derivative optimization?
Q. What in vivo models are appropriate for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
